2-Acetoxy-2-(4-chlorophenyl)acetic acid
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Overview
Description
2-Acetoxy-2-(4-chlorophenyl)acetic acid is an organic compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It is characterized by the presence of an acetoxy group and a chlorophenyl group attached to an acetic acid backbone. This compound is typically found as a white to yellow solid and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2-(4-chlorophenyl)acetic acid can be achieved through several methods. One common approach involves the acetylation of 2-(4-chlorophenyl)acetic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is becoming increasingly popular in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-2-(4-chlorophenyl)acetic acid undergoes various chemical reactions, including:
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-Acetoxy-2-(4-chlorophenyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetoxy-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding 2-(4-chlorophenyl)acetic acid, which can then interact with enzymes or receptors in biological systems . The chlorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)acetic acid: This compound lacks the acetoxy group but shares the chlorophenyl acetic acid backbone.
2-Amino-2-(4-chlorophenyl)acetic acid: Contains an amino group instead of an acetoxy group, leading to different chemical properties and applications.
(4-Chlorophenyl)acetic acid: Similar structure but without the acetoxy group, used in different synthetic applications.
Uniqueness
2-Acetoxy-2-(4-chlorophenyl)acetic acid is unique due to the presence of both the acetoxy and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. The acetoxy group allows for hydrolysis reactions, while the chlorophenyl group enhances binding interactions with biological targets .
Properties
IUPAC Name |
2-acetyloxy-2-(4-chlorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-6(12)15-9(10(13)14)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLPLOCVAAQMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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